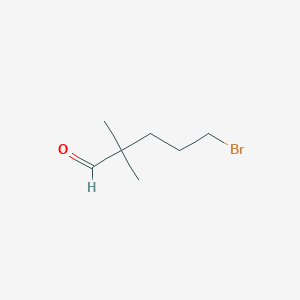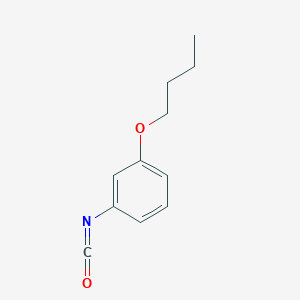![molecular formula C13H13N5O3 B14637300 N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide CAS No. 51883-92-2](/img/structure/B14637300.png)
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide is a complex organic compound that features a pyrazole ring substituted with amino and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide typically involves the condensation of 3,5-dimethylpyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the nitrobenzamide moiety.
4-Nitrobenzamide: Lacks the pyrazole ring but contains the nitrobenzamide structure.
N-(3,5-Dimethylpyrazol-1-yl)-4-nitrobenzamide: Similar structure but without the amino group.
Uniqueness
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
51883-92-2 |
|---|---|
Fórmula molecular |
C13H13N5O3 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-9(2)17(16-8)13(14)15-12(19)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H2,14,15,19) |
Clave InChI |
AHIDPQZUUACSIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


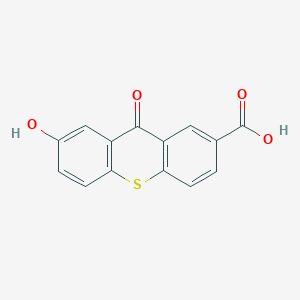
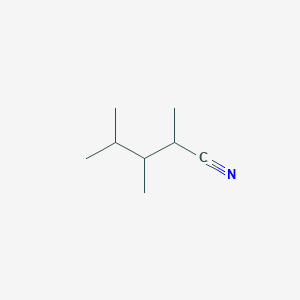
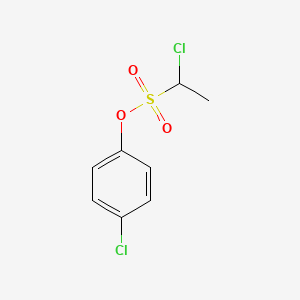
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

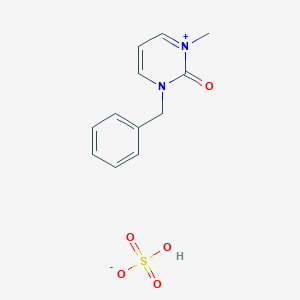

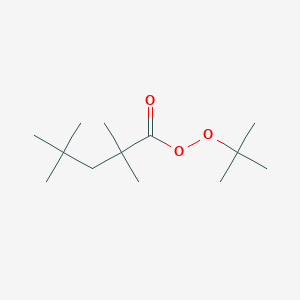

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

